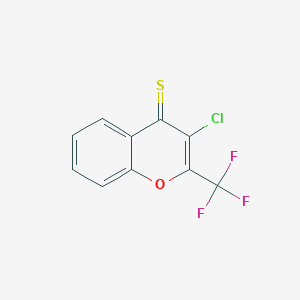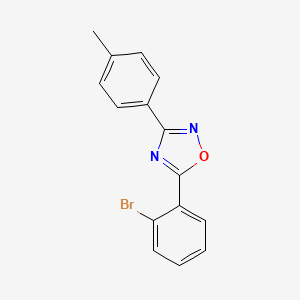
5-(2-Bromophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of bromine and methyl groups in the structure can influence the compound’s reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzohydrazide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Bromophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Cyclization Reactions: Bases like sodium hydroxide or acids like sulfuric acid, and solvents such as toluene or dichloromethane.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Oxidized or reduced forms of the compound with altered functional groups.
Cyclization Reactions: More complex heterocyclic compounds with additional rings.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 5-(2-Bromophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The presence of the bromine and methyl groups can influence the binding affinity and selectivity of the compound for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-3-(4-methylphenyl)-1,2,4-oxadiazole: Lacks the bromine atom, which can affect its reactivity and biological properties.
5-(2-Chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Contains a chlorine atom instead of bromine, leading to different chemical and biological behaviors.
5-(2-Bromophenyl)-3-phenyl-1,2,4-oxadiazole: Lacks the methyl group, which can influence its electronic properties and interactions with biological targets.
Uniqueness
5-(2-Bromophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and methyl groups, which can enhance its reactivity and biological activity. These substituents can also influence the compound’s electronic properties, making it suitable for various applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C15H11BrN2O |
|---|---|
Molekulargewicht |
315.16 g/mol |
IUPAC-Name |
5-(2-bromophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H11BrN2O/c1-10-6-8-11(9-7-10)14-17-15(19-18-14)12-4-2-3-5-13(12)16/h2-9H,1H3 |
InChI-Schlüssel |
IJJVPMHKKLHRRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12452132.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12452134.png)
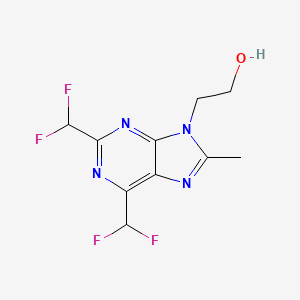
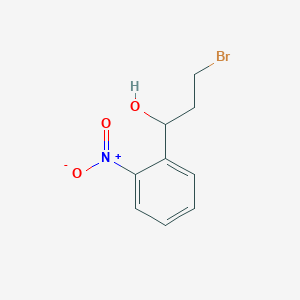
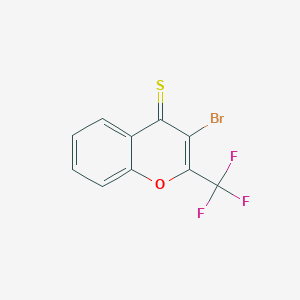
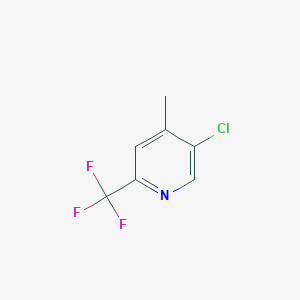

![2-Phenoxy-N-(4-{9-[4-(2-phenoxyacetamido)phenyl]fluoren-9-YL}phenyl)acetamide](/img/structure/B12452180.png)
![(5E)-5-{[1,1'-Biphenyl]-4-ylmethylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12452183.png)

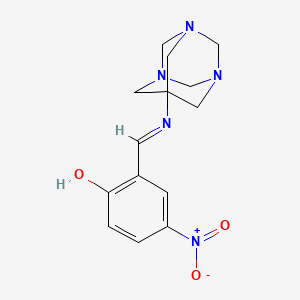
![2-[(4-chlorophenyl)sulfanyl]-N-(4,6-dimethylpyrimidin-2-yl)acetamide](/img/structure/B12452194.png)
![N-[(E)-(2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12452197.png)
